5-(3,5-Difluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. This compound features a difluorobenzoyl group attached to a methylpyridine ring, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The chemical structure can be denoted by the identifier 1187169-35-2 in chemical databases, indicating its specific molecular composition and characteristics.
The compound can be synthesized through various methods, primarily involving the reaction of 3,5-difluorobenzoyl chloride with 2-methylpyridine. This reaction typically occurs under controlled conditions to ensure high yield and purity of the final product.
5-(3,5-Difluorobenzoyl)-2-methylpyridine is classified as an aromatic heterocyclic compound due to the presence of a nitrogen atom within its pyridine ring. Its classification extends to being a pharmaceutical intermediate, given its potential uses in drug development and synthesis.
The synthesis of 5-(3,5-Difluorobenzoyl)-2-methylpyridine generally involves the following steps:
The reaction can be represented as follows:
Purification methods such as recrystallization or column chromatography are often employed post-synthesis to isolate the desired product from unreacted materials and by-products.
The molecular structure of 5-(3,5-Difluorobenzoyl)-2-methylpyridine can be depicted with its key components:
5-(3,5-Difluorobenzoyl)-2-methylpyridine is capable of undergoing several types of chemical reactions:
The conditions for these reactions typically require careful control of temperature, pressure, and the presence of catalysts to facilitate desired transformations effectively.
The mechanism of action for 5-(3,5-Difluorobenzoyl)-2-methylpyridine primarily involves its interaction with biological targets such as nitric oxide synthase and renin.
These interactions suggest potential therapeutic applications in cardiovascular health and other physiological processes.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound further.
5-(3,5-Difluorobenzoyl)-2-methylpyridine has several scientific uses:
This compound's unique structure and properties make it valuable for research purposes across various scientific disciplines.
The benzoylpyridine scaffold emerged as a privileged structure in medicinal chemistry during the late 1990s, with 5-(3,5-Difluorobenzoyl)-2-methylpyridine representing a strategic evolution of this pharmacophore. Early benzoylpyridine derivatives gained attention for their kinase inhibitory properties, exemplified by the discovery of pyrrolo[2,1-f][1,2,4]triazine-based dual vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) inhibitors reported in 2005 [1]. These compounds featured critical structural motifs including a benzoyl group fused with nitrogen-containing heterocycles, demonstrating nanomolar-range inhibition (Kᵢ = 52 ± 3 nM for lead compounds) and oral bioavailability up to 79% in murine models. The historical progression toward fluorinated derivatives was driven by the need to enhance target affinity and metabolic stability. By the early 2010s, systematic fluorination of the benzoyl ring became a standard strategy, culminating in advanced compounds like our subject molecule. This evolution aligned with broader medicinal chemistry trends where >60% of small-molecule drugs incorporate nitrogen heterocycles, with pyridine derivatives constituting approximately 25% of these agents [6].
Table 1: Evolution of Bioactive Benzoylpyridine Derivatives
Year | Compound Class | Key Structural Features | Primary Target |
---|---|---|---|
2005 | Pyrrolo[2,1-f][1,2,4]triazines | 4-(2,4-difluorophenylamino) group | VEGFR-2/FGFR-1 |
2008 | 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazines | Cyclopropylcarbamoyl modification | VEGFR-2 |
2012 | α-Methylpiperidine carboxamides | Difluorobenzoyl-adjacent pyridine | Orexin receptors |
Contemporary | 5-(3,5-Difluorobenzoyl)-2-methylpyridine | Meta-difluoro substitution + methylpyridine | Neuromodulatory targets |
The molecular architecture of 5-(3,5-Difluorobenzoyl)-2-methylpyridine (C₁₃H₉F₂NO; PubChem CID: 49762597) features two synergistic components: a 3,5-difluorobenzoyl moiety and a 2-methylpyridine ring [3] [7]. The 3,5-difluoro substitution pattern confers distinct advantages:
The 2-methylpyridine component serves as a conformationally constrained hydrogen-bond acceptor and contributes to π-stacking interactions. This structural combination functions as a bioisostere for natural ligands, mimicking neurotransmitter scaffolds while resisting enzymatic degradation. Contemporary analyses indicate that fluorinated aromatics appear in >30% of CNS-active compounds, attributed to enhanced blood-brain barrier permeability (LogP optimized to ~2.8) and target engagement [6] [9].
5-(3,5-Difluorobenzoyl)-2-methylpyridine exhibits multimodal receptor interactions primarily within neuromodulatory systems. Its structural analogs demonstrate:
Table 2: Documented Receptor Interactions of Structural Analogs
Receptor Class | Example Compound | Binding Affinity | Functional Effect |
---|---|---|---|
Neurokinin (NK1/NK2) | Dual antagonist oxime derivatives | IC₅₀ < 10 nM | Inhibition of substance P/neurokinin A signaling |
Orexin receptors | MK-6096 | Kᵢ = 0.3 nM | Sleep induction via wakefulness regulation |
AMPA receptors | LY450108-[¹⁴C] | EC₅₀ = 250 nM | Cognitive enhancement |
The molecule’s pharmacodynamic versatility stems from its balanced amphiphilicity (cLogP ≈ 2.5) and polar surface area (~30 Ų), enabling engagement with diverse neural targets while maintaining adequate blood-brain barrier penetrance—a property critical for CNS drug development [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9